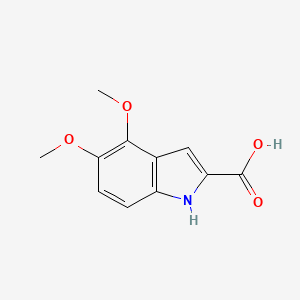

4,5-Dimethoxy-1H-indole-2-carboxylic acid

描述

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of chemistry and biology. chim.it This scaffold is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. chim.it Indole derivatives are fundamental to life, with the amino acid tryptophan serving as a biosynthetic precursor to many important metabolites. chim.it

In the realm of biological sciences, indole-containing molecules function as crucial neurotransmitters, such as serotonin (B10506), and hormones like melatonin. chim.it Their diverse pharmacological importance is well-established, with indole derivatives being developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govmdpi.com The versatility of the indole ring allows it to interact with various biological targets, making it a privileged structure in drug discovery and medicinal chemistry.

From a chemical standpoint, the indole system is an electron-rich heterocycle, which makes it reactive towards electrophilic substitution. This reactivity provides a powerful tool for synthetic chemists to create a diverse range of functionalized molecules, further expanding their potential applications. chim.it

Overview of Methoxy-Activated Indoles in Research

The introduction of methoxy (B1213986) (-OCH₃) groups onto the indole ring significantly influences its chemical and electronic properties. chim.it As electron-donating groups, methoxy substituents increase the electron density of the indole nucleus, thereby enhancing its reactivity towards electrophiles. chim.it This "activation" can also direct the position of incoming substituents, offering a strategic advantage in the synthesis of complex molecules. chim.it

The position of the methoxy group on the indole ring can subtly alter the energetic properties and conformational preferences of the molecule. Methoxy-activated indoles are prevalent in numerous natural products and pharmaceuticals, where they often contribute to the compound's biological activity. chim.it For instance, 5-methoxy-1H-indole-2-carboxylic acid (5-MI2CA) has been investigated for its neuroprotective properties. mdpi.com The enhanced reactivity and modified biological profile of methoxy-activated indoles have made them a subject of continuous research interest for several decades. chim.it

Context of 4,5-Dimethoxy-1H-indole-2-carboxylic acid within Indole Chemistry

This compound is a specific example of a methoxy-activated indole. The presence of two methoxy groups at the 4- and 5-positions is expected to significantly activate the benzene portion of the indole ring. While specific studies on this compound are limited, its synthesis can be conceptually approached through established methods for indole formation. A plausible synthetic precursor is 4,5-dimethoxy-2-nitrobenzaldehyde, which can be derived from the nitration of 3,4-dimethoxybenzaldehyde. prepchem.com This nitrobenzaldehyde can then undergo further reactions, such as a reductive cyclization, to form the desired indole ring system.

The combination of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group at the 2-position creates a unique electronic profile. The carboxylic acid function provides a handle for further chemical modifications, such as esterification or amidation, allowing for the synthesis of a library of related derivatives for biological screening. mdpi.com While detailed research findings on this compound are scarce, its structure suggests it is a valuable intermediate for chemical synthesis and a candidate for biological investigation, following the trends of other methoxy-substituted indole-2-carboxylic acids. nih.govnih.gov

Compound Information Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 50536-49-7 |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Purity | ≥96% |

Data sourced from available chemical supplier information. alfa-chemistry.com

Table 2: Related Compound Mentioned in this Article

| Compound Name | Molecular Formula | Role/Significance |

| 5-methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | Studied for neuroprotective properties mdpi.com |

| 4,5-dimethoxy-2-nitrobenzaldehyde | C₉H₉NO₅ | Potential precursor in synthesis prepchem.com |

| 3,4-dimethoxybenzaldehyde | C₉H₁₀O₃ | Starting material for precursor synthesis prepchem.com |

| Tryptophan | C₁₁H₁₂N₂O₂ | Essential amino acid, indole precursor chim.it |

| Serotonin | C₁₀H₁₂N₂O | Neurotransmitter, indole derivative chim.it |

| Melatonin | C₁₃H₁₆N₂O₂ | Hormone, indole derivative chim.it |

Structure

3D Structure

属性

IUPAC Name |

4,5-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)16-2)5-8(12-7)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLHCDSLZDJBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358644 | |

| Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50536-49-7 | |

| Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethoxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways for Indole-2-carboxylic Acid Scaffolds

The synthesis of the indole (B1671886) nucleus is a well-explored area of organic chemistry, with several named reactions providing reliable access to the core structure. byjus.com These methods are often the starting point for developing syntheses of more complex derivatives.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone method for preparing substituted indoles. byjus.comthermofisher.comwikipedia.org The reaction involves heating the arylhydrazone of an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. thermofisher.comwikipedia.org To produce indole-2-carboxylic acids, pyruvic acid or its esters are commonly used as the carbonyl component. thermofisher.comalfa-chemistry.com The general mechanism begins with the formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound. wikipedia.org This intermediate isomerizes to an enamine, which, after protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgalfa-chemistry.com The subsequent cyclization and elimination of ammonia yield the final aromatic indole. wikipedia.orgalfa-chemistry.com

The versatility of this reaction allows for the preparation of a wide array of indole derivatives, as the substitution pattern on the final product is determined by the starting arylhydrazine and carbonyl compound. byjus.com The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

| Arylhydrazine | Carbonyl Compound | Typical Acid Catalyst | Product Type |

| Phenylhydrazine | Pyruvic acid | Polyphosphoric acid (PPA) | Indole-2-carboxylic acid |

| 1-Methylphenylhydrazine | Pyruvic acid | Alcoholic Hydrogen Chloride | 1-Methylindole-2-carboxylic acid thermofisher.comalfa-chemistry.com |

| (4-Methoxyphenyl)hydrazine | Ethyl pyruvate | Zinc Chloride (ZnCl₂) | Ethyl 5-methoxy-1H-indole-2-carboxylate |

This table presents illustrative examples of the Fischer Indole Synthesis.

The Cadogan–Sundberg indole synthesis provides an alternative route to indoles through the deoxygenative cyclization of o-nitrostyrenes using trivalent phosphorus reagents, most commonly triethyl phosphite. semanticscholar.orgwikipedia.orghellenicaworld.com The reaction proceeds by the reduction of the nitro group to a nitroso group, which then reacts with the adjacent alkene to form an N-hydroxyindole intermediate. wikipedia.org Further deoxygenation by the phosphite reagent yields the final indole. wikipedia.org

While broadly applicable, reports on the synthesis of indole-2-carboxylates using the standard Cadogan-Sundberg procedure have been noted to sometimes yield indole-3-carboxylate isomers instead. researchgate.net Variations of this method, such as using microwave heating, have been shown to enhance reaction efficiency for both the formation of the o-nitrobiphenyl precursor and the subsequent cyclization. researchgate.net A specific application involves the microwave-assisted Cadogan synthesis to afford a 5,6-dimethoxyindole derivative from a corresponding olefin precursor. chim.it

The Japp–Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.com These hydrazone products are not indoles themselves but serve as crucial intermediates. wikipedia.org The hydrazones generated via the Japp–Klingemann reaction can be subsequently cyclized under acidic conditions to produce indole-2-carboxylic acid derivatives in a direct application of the Fischer indole synthesis. wikipedia.orgchemeurope.comresearchgate.net

This two-step sequence is highly effective for controlling the substitution pattern of the final indole. The mechanism involves the initial deprotonation of the β-keto-ester, followed by nucleophilic addition to the diazonium salt to form an azo compound. wikipedia.org This intermediate then undergoes hydrolysis and decomposition to yield the final hydrazone. wikipedia.org

| Step | Starting Materials | Key Intermediate/Product | Description |

| 1. Japp-Klingemann Reaction | Aryl diazonium salt + β-Keto-ester | Arylhydrazone | Coupling reaction to form the key hydrazone intermediate. wikipedia.orgresearchgate.net |

| 2. Fischer Indole Synthesis | Arylhydrazone (from Step 1) | Indole-2-carboxylate | Acid-catalyzed cyclization of the hydrazone to form the indole ring. wikipedia.orgresearchgate.net |

This table outlines the two-stage process of using the Japp–Klingemann reaction followed by Fischer cyclization to prepare indole-2-carboxylates.

Targeted Synthesis of 4,5-Dimethoxy-1H-indole-2-carboxylic acid Core Structure

The specific synthesis of this compound requires strategies that precisely install the methoxy (B1213986) groups at the C4 and C5 positions of the indole ring. This typically involves starting with a benzene (B151609) ring that already contains the desired substitution pattern.

The synthesis of the target compound or its close derivatives often begins with commercially available, appropriately substituted benzene derivatives. A common precursor for introducing the 4,5-dimethoxy pattern is a substituted dimethoxybenzaldehyde or dimethoxyaniline.

One documented strategy leading to a related dimethoxyindole-2-carboxylate starts with vanillin. chim.it The synthetic sequence is as follows:

Methylation: Vanillin is first methylated to produce 2,3-dimethoxybenzaldehyde. chim.it

Nitration: The resulting benzaldehyde is nitrated to introduce a nitro group, yielding 4,5-dimethoxy-2-nitrobenzaldehyde. chim.it This nitro group is strategically placed to facilitate a subsequent cyclization reaction to form the indole ring.

Further Functionalization: This intermediate can then be elaborated. For example, bromination followed by reaction with methyl bromoacetate can produce an olefin. chim.it This olefin is a suitable precursor for a Cadogan-type cyclization to form the indole-2-carboxylate core. chim.it

Another general approach involves the use of 3,4-dimethoxyphenylhydrazine as a starting material in a classic Fischer indole synthesis with pyruvic acid or an ester thereof.

The successful synthesis of the 4,5-dimethoxyindole core relies on the careful selection of reagents and optimization of reaction conditions. In the pathway starting from vanillin to produce a dimethoxyindole-2-carboxylate, specific conditions are employed at each step. chim.it

| Transformation Step | Starting Material | Reagents and Conditions | Product |

| Methylation | Vanillin | Methyl iodide, Potassium carbonate | 2,3-Dimethoxybenzaldehyde chim.it |

| Nitration | 2,3-Dimethoxybenzaldehyde | Nitrating agent (e.g., HNO₃) | 4,5-Dimethoxy-2-nitrobenzaldehyde chim.it |

| Bromination | 4,5-Dimethoxy-2-nitrobenzaldehyde | N-bromosuccinimide (NBS) | Brominated 4,5-dimethoxy-2-nitrobenzaldehyde chim.it |

| Olefin Synthesis | Brominated intermediate | Methyl bromoacetate, Sodium bicarbonate (aq.) | Olefin precursor chim.it |

| Cyclization | Olefin precursor | Microwave-assisted Cadogan synthesis | Methyl 5,6-dimethoxyindole-2-carboxylate derivative chim.it |

This table details the reagents and transformations in a multi-step synthesis of a dimethoxy-substituted indole-2-carboxylate, as described in the literature. chim.it

For Fischer indole syntheses, common catalysts include strong protic acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of solvent can range from polar aprotic solvents like DMSO to alcohols, depending on the specific substrates and catalyst used. alfa-chemistry.comchim.it Temperature control is also crucial, with many Fischer cyclizations requiring heat to proceed efficiently. alfa-chemistry.com

Derivatization Strategies of this compound

The functionalization of this compound is primarily centered on the carboxylic acid group at the C2 position and the nitrogen atom of the indole ring. These sites allow for a variety of chemical modifications to synthesize a wide array of derivatives.

Synthesis of Heterocyclic Conjugates (e.g., pyrazole, isoxazole, pyrimidine, thiadiazole, diazetidin-2-one, diazetidine-2-thione)

A key strategy for derivatizing this compound involves converting the carboxylic acid into a versatile intermediate, such as an acid hydrazide (carbohydrazide), which can then be cyclized to form various five- and six-membered heterocyclic rings.

General Pathway for Heterocycle Synthesis:

The synthesis typically begins with the conversion of the parent carboxylic acid to its corresponding hydrazide. This intermediate, 4,5-Dimethoxy-1H-indole-2-carbohydrazide, serves as a crucial building block.

Pyrazoles: Pyrazole derivatives can be synthesized by reacting the indole-2-carbohydrazide with 1,3-dicarbonyl compounds like acetylacetone. nih.gov This condensation reaction leads to the formation of a pyrazole ring attached to the indole core at the 2-position via a carbonyl linker.

1,3,4-Oxadiazoles: Another common transformation involves the cyclization of the indole-2-carbohydrazide. This can be achieved by reacting the hydrazide with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), which yields 2,5-disubstituted 1,3,4-oxadiazole derivatives. utar.edu.mynih.gov

1,3,4-Thiadiazoles: To synthesize thiadiazole rings, the indole-2-carbohydrazide can first be converted to a thiosemicarbazide intermediate. This intermediate can then undergo cyclization under acidic conditions to form aminothiadiazole derivatives. Alternatively, reacting the hydrazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-thiadiazole-2-thione ring.

Pyrimidines: The synthesis of pyrimidine rings often requires starting from a different precursor, typically an indole derivative with a 1,3-dicarbonyl or equivalent functionality. researchgate.net For instance, an indole chalcone, prepared from an appropriate indole aldehyde, can react with thiourea in the presence of a base to yield indole-substituted pyrimidine-2-thiol derivatives. researchgate.net To apply this to this compound, the carboxylic acid group would first need to be reduced to an alcohol and then oxidized to an aldehyde.

Other Heterocycles: The synthesis of other heterocycles like isoxazoles, diazetidin-2-ones, and diazetidine-2-thiones would similarly involve multi-step synthetic pathways starting from the core indole-2-carboxylic acid or its derivatives, utilizing appropriate cyclization strategies with corresponding reagents.

Table 1: Synthetic Strategies for Heterocyclic Conjugates

| Heterocycle | Key Intermediate from Parent Compound | General Reagents and Conditions |

|---|---|---|

| Pyrazole | 4,5-Dimethoxy-1H-indole-2-carbohydrazide | Acetylacetone; Neutral medium |

| 1,3,4-Oxadiazole | 4,5-Dimethoxy-1H-indole-2-carbohydrazide | Carboxylic acids; POCl₃ utar.edu.my |

| Pyrimidine | 4,5-Dimethoxy-1H-indole-2-carbaldehyde (derived) | Substituted acetophenones (to form chalcone), then Thiourea; Ethanolic NaOH researchgate.net |

| 1,3,4-Thiadiazole | 4,5-Dimethoxy-1H-indole-2-carbohydrazide | Carbon disulfide; Base |

Formation of Schiff Base Compounds

Schiff bases, characterized by an azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an active carbonyl compound (aldehyde or ketone). uodiyala.edu.iqajchem-b.com

To synthesize Schiff base derivatives from this compound, the carboxylic acid group must first be converted into a carbonyl group, most commonly an aldehyde (4,5-Dimethoxy-1H-indole-2-carbaldehyde). This transformation can be achieved through a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by mild oxidation to the aldehyde.

Once the indole-2-carbaldehyde is obtained, it can be reacted with a variety of primary aromatic or heterocyclic amines. The general procedure involves refluxing the aldehyde and the amine in a suitable solvent, such as ethanol, often with a few drops of a catalyst like glacial acetic acid, to facilitate the condensation reaction. acs.orgnih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC). ajchem-b.com

General Reaction Scheme:

Reduction: this compound → 4,5-Dimethoxy-1H-indol-2-yl)methanol

Oxidation: (4,5-Dimethoxy-1H-indol-2-yl)methanol → 4,5-Dimethoxy-1H-indole-2-carbaldehyde

Condensation: 4,5-Dimethoxy-1H-indole-2-carbaldehyde + R'-NH₂ → 4,5-Dimethoxy-indole-Schiff Base

Table 2: Key Steps in Schiff Base Formation

| Step | Transformation | Reagents/Conditions |

|---|

Introduction of Long-Chain Substituents at Indole Positions

The introduction of long-chain substituents onto the indole nucleus of this compound is a key derivatization strategy, primarily targeting the nitrogen atom (N-1 position) of the indole ring. This N-alkylation modifies the lipophilicity and steric properties of the molecule.

The general method for N-alkylation involves the deprotonation of the indole nitrogen using a base, followed by nucleophilic substitution with a long-chain alkyl halide. mdpi.com To avoid side reactions with the carboxylic acid group, it is often preferable to first convert the carboxylic acid to its ester form (e.g., methyl or ethyl ester).

Typical N-Alkylation Procedure:

Esterification (Optional but Recommended): The indole-2-carboxylic acid is converted to its corresponding ester.

Deprotonation: The N-H proton of the indole ester is removed by a suitable base. A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K₂CO₃) or 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comresearchgate.net

Alkylation: The resulting indole anion is then reacted with a long-chain alkylating agent, such as an alkyl bromide or iodide (e.g., C₁₀H₂₁Br, C₁₂H₂₅I), to yield the N-alkylated indole-2-carboxylate. mdpi.com

Hydrolysis (Optional): If the final product requires a free carboxylic acid, the ester group can be hydrolyzed back to the acid.

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net

Table 3: Conditions for N-Alkylation of Indole Ring

| Base | Alkylating Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Alkyl Bromide | Acetone | Stirring at 20 °C mdpi.com |

| Potassium Carbonate (K₂CO₃) | Alkyl Halide/Sulfonate | DMF or [bmim][BF₄]/Acetonitrile | 23–90 °C researchgate.net |

| DABCO | Alkyl Carbonate | DMF or Toluene | 90–95 °C google.com |

Spectroscopic and Structural Elucidation of 4,5 Dimethoxy 1h Indole 2 Carboxylic Acid and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the molecular structure, functional groups, and electronic properties of 4,5-Dimethoxy-1H-indole-2-carboxylic acid and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum of 5-methoxy-1H-indole-2-carboxylic acid, recorded in DMSO-d₆, characteristic signals are observed. chemicalbook.com The proton of the carboxylic acid (COOH) typically appears as a broad singlet at a downfield chemical shift, around 12.9 ppm, due to its acidic nature. chemicalbook.com The indole (B1671886) N-H proton also appears downfield as a singlet, around 11.6 ppm. chemicalbook.com The aromatic protons on the indole ring resonate in the region of 6.9 to 7.4 ppm. chemicalbook.com The methoxy (B1213986) group (-OCH₃) protons give rise to a sharp singlet at approximately 3.77 ppm. chemicalbook.com For this compound, one would anticipate two distinct singlets for the two methoxy groups at C4 and C5, in addition to signals for the remaining aromatic and functional group protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. For derivatives of 5-methoxy-1H-indole-2-carbohydrazide, the methoxy carbon resonates at approximately 55.6 ppm. nih.gov The carbonyl carbon of the carboxylic acid or derivative is typically found significantly downfield, often above 160 ppm. nih.gov The carbons of the indole ring appear in the aromatic region of the spectrum, generally between 100 and 140 ppm. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Indole-2-Carboxylic Acid Analogues in DMSO-d₆

| Proton Assignment | Indole-2-carboxylic acid chemicalbook.com | 5-Methoxy-1H-indole-2-carboxylic acid chemicalbook.com |

|---|---|---|

| COOH | ~13.0 | 12.9 |

| NH | ~11.8 | 11.6 |

| H4 | 7.67 (d) | 7.37 (d) |

| H5 | 7.14 (t) | 6.93 (dd) |

| H6 | 7.26 (t) | 7.37 (d) |

| H7 | 7.48 (d) | 7.11 (d) |

| H3 | 7.08 (s) | 7.05 (s) |

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify functional groups and study intermolecular interactions. The FT-IR spectrum of indole-2-carboxylic acid analogues is characterized by several key absorption bands.

For a recently identified polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a sharp band observed at 3342 cm⁻¹ is assigned to the N-H stretching vibration, indicating its involvement in N–H⋯O intermolecular hydrogen bonds. mdpi.com A similar band was noted at 3336 cm⁻¹ for a previously known polymorph. mdpi.com A very broad band extending from approximately 3200 to 2000 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is heavily involved in strong hydrogen bonding, often forming cyclic dimers. mdpi.com The C=O stretching vibration of the carboxylic acid typically appears as a strong absorption band around 1680 cm⁻¹. Other significant bands in the fingerprint region correspond to C-O stretching of the methoxy and carboxylic acid groups, as well as various C-H and C-C vibrations of the indole ring. mdpi.com

Table 2: Key FT-IR Vibrational Bands (cm⁻¹) for 5-Methoxy-1H-indole-2-carboxylic acid Polymorph 2 mdpi.com

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3342 | ν(N-H) | N-H stretching |

| ~3200-2000 | ν(O-H) | O-H stretching in hydrogen-bonded dimer |

| 1676 | ν(C=O) | Carbonyl stretching |

| 1541 | δ(N-H) | N-H in-plane bending |

| 1445 | ν(C=C) | Aromatic C=C stretching |

| 1251 | ν(C-O) | C-O stretching of carboxylic acid |

| 1215 | νₐₛ(C-O-C) | Asymmetric C-O-C stretching of methoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system possesses a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. For indole and its derivatives, absorption maxima are typically observed. researchdata.edu.au In a study of brominated 5,6-dimethoxyindolecarboxylate derivatives, the maximum absorbance (λmax) was noted at approximately 330 nm. umaine.edu Another study on the biotransformation products of 5-methoxyindole (B15748) identified absorption maxima at 296 nm and 636 nm for a resulting indigoid compound. researchgate.net Based on these analogues, this compound is expected to exhibit strong absorption in the UV region, likely with a λmax between 290 and 330 nm, corresponding to the π→π* transitions of the substituted indole chromophore. umaine.eduresearchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

While single-crystal X-ray diffraction data for this compound itself are not present in the searched literature, extensive studies have been performed on its close analogue, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), revealing the existence of polymorphism. mdpi.comnih.gov

Two distinct polymorphs of MI2CA have been characterized. Polymorph 1 crystallizes in the monoclinic C2/c space group. mdpi.com A newer polymorph, designated as polymorph 2, crystallizes in the monoclinic P2₁/c space group. mdpi.comnih.gov The key difference in their solid-state structures lies in their hydrogen-bonding motifs. Polymorph 2 features the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O). mdpi.comnih.gov In contrast, polymorph 1 forms ribbon-like chains connected by intermolecular O–H⋯O and N–H⋯O hydrogen bonds, but without the presence of cyclic dimers. mdpi.com These studies highlight the critical role of hydrogen bonding and C-H···O interactions in dictating the spatial arrangement and packing of these molecules in the solid state. mdpi.comnih.gov

Analysis of Crystalline Structures and Unit Cell Parameters

The unit cell parameters derived from single-crystal X-ray diffraction provide the fundamental dimensions of the repeating unit in the crystal lattice. For the two known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, these parameters have been precisely determined. mdpi.com The differences in these parameters reflect the distinct molecular packing and intermolecular interactions within each crystalline form.

Table 3: Crystallographic Data and Unit Cell Parameters for 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) Polymorphs mdpi.com

| Parameter | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| α (°) | 90 | 90 |

| β (°) | 91.06(3) | 91.871(5) |

| γ (°) | 90 | 90 |

For comparison, the parent indole-2-carboxylic acid crystallizes in the orthorhombic system (space group Pna2₁) with unit cell parameters of a = 30.144(6) Å, b = 6.466(1) Å, and c = 3.819(1) Å. researchgate.net The structural variations across these analogues underscore the significant influence of substituents, like methoxy groups, on the resulting crystal packing and supramolecular architecture. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Methoxy-1H-indole-2-carboxylic acid |

| Indole-2-carboxylic acid |

| 5-Methoxy-1H-indole-2-carbohydrazide |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

Hydrogen bonds are the predominant intermolecular forces governing the crystal structures of indole-2-carboxylic acids. The key functional groups capable of participating in these interactions are the carboxylic acid group (-COOH) and the indole N-H group.

O-H···O Hydrogen Bonds: The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O). In many carboxylic acids, this leads to the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds. mdpi.com This dimeric motif is a common feature in the crystal structures of various indole carboxylic acids, including certain polymorphs of 5-MI2CA. mdpi.com It is highly probable that this compound would also exhibit this type of interaction, forming robust dimeric pairs in the solid state.

N-H···O Hydrogen Bonds: The indole N-H group provides another significant hydrogen bond donor site. This group can interact with available acceptor atoms, most notably the oxygen atoms of the carboxylic acid or the methoxy groups. In the case of 5-MI2CA, N-H···O interactions have been observed to link the primary structural motifs (such as the aforementioned dimers or molecular chains) into more extended, three-dimensional networks. mdpi.com Depending on the polymorphic form, the acceptor for the N-H proton can be either a carboxylic oxygen or a methoxy oxygen. mdpi.comnih.gov For this compound, with two methoxy groups, there are additional potential acceptor sites, which could lead to more complex hydrogen-bonding patterns.

The potential hydrogen bonding interactions in this compound are summarized in the table below, based on the analysis of its functional groups and data from analogous compounds.

| Donor Group | Acceptor Group | Type of Interaction | Expected Role in Crystal Structure |

| Carboxylic O-H | Carboxylic C=O | Strong O-H···O | Formation of cyclic dimers |

| Indole N-H | Carboxylic C=O | Strong N-H···O | Linking of primary structural motifs |

| Indole N-H | Methoxy Oxygen | Moderate N-H···O | Alternative linkage, contributing to polymorphism |

| Aromatic C-H | Carboxylic/Methoxy Oxygen | Weak C-H···O | Stabilization of the overall 3D network |

| Methoxy C-H | Carboxylic/Methoxy Oxygen | Weak C-H···O | Further stabilization of crystal packing |

π-π Stacking:

The planar aromatic indole ring system of this compound allows for the possibility of π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals in adjacent aromatic rings, are crucial in the crystal engineering of many aromatic compounds. In derivatives of 5-methoxy-indole carboxylic acid, staggering (parallel-displaced) π-π stacking interactions have been observed between the indole ring and other aromatic moieties within the crystal structure. researchgate.net The presence of electron-donating methoxy groups on the benzene (B151609) portion of the indole ring can modulate the electron density of the aromatic system, thereby influencing the strength and geometry of these stacking interactions. It is therefore anticipated that π-π stacking would be a significant feature in the solid-state structure of this compound, contributing to the densification and stabilization of the crystal packing.

Polymorphism Studies of Indole-2-carboxylic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of indole-2-carboxylic acid and its derivatives has revealed that these compounds are prone to polymorphism, primarily due to the flexibility in their hydrogen-bonding patterns.

The case of 5-methoxy-1H-indole-2-carboxylic acid (5-MI2CA) provides a clear and well-documented example of polymorphism in a closely related analogue. mdpi.comnih.gov At least two polymorphs of this compound have been identified and characterized.

Polymorph 1: In this form, molecules of 5-MI2CA are linked by both O-H···O and N-H···O hydrogen bonds to form ribbons consisting of two independent molecular chains. A key feature of this polymorph is that the acceptor for the indole N-H hydrogen bond is an oxygen atom of the carboxylic group. mdpi.com Notably, cyclic O-H···O dimers are absent in this crystal form. mdpi.com

Polymorph 2: This polymorph is distinguished by the formation of cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. mdpi.comnih.gov These dimers are then further connected into a larger network. A significant difference from Polymorph 1 is that the indole N-H group donates its proton to the oxygen atom of the methoxy group, not the carboxylic acid. mdpi.comnih.gov

The comparison between these two polymorphs highlights how subtle shifts in hydrogen bonding can lead to fundamentally different crystal packing arrangements. The competition between the carboxylic and methoxy oxygens as hydrogen bond acceptors for the indole N-H is a key determinant of the resulting structure.

For this compound, the potential for polymorphism is likely to be even more pronounced. The presence of two methoxy groups introduces additional hydrogen bond acceptor sites and increases the conformational possibilities. The interplay between the formation of strong carboxylic acid dimers and the various possible N-H···O and C-H···O linkages could lead to the existence of multiple crystalline forms. The specific steric and electronic effects of the methoxy group at the 4-position will undoubtedly influence which polymorphic forms are thermodynamically stable or kinetically favored under different crystallization conditions.

The crystallographic parameters for the two known polymorphs of the analogue 5-methoxy-1H-indole-2-carboxylic acid are presented below.

| Parameter | Polymorph 1 of 5-MI2CA mdpi.com | Polymorph 2 of 5-MI2CA mdpi.comnih.gov |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (°) | 91.06(3) | 91.871(5) |

| Z (molecules/unit cell) | 16 | 4 |

| Key H-Bonding Motif | Ribbons of molecular chains | Cyclic dimers |

| N-H···O Acceptor | Carboxylic Oxygen | Methoxy Oxygen |

Further experimental studies, including single-crystal X-ray diffraction of this compound, would be necessary to definitively characterize its solid-state structure and explore its polymorphic landscape.

Computational Chemistry Investigations of 4,5 Dimethoxy 1h Indole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties with a good balance between accuracy and computational cost.

To determine the most stable three-dimensional structure of 4,5-Dimethoxy-1H-indole-2-carboxylic acid, its geometry would be optimized using DFT calculations. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Conformational analysis would also be performed to identify different possible spatial arrangements of the atoms (conformers) and their relative stabilities. This is particularly important for understanding the flexibility of the methoxy (B1213986) and carboxylic acid groups.

Following geometry optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. The results are often compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. A Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsion of the chemical bonds.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons. For this compound, an MEP analysis would highlight the electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is crucial for predicting the molecule's reactivity and its interactions with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. FMO analysis of this compound would provide insights into its electronic properties and its tendency to donate or accept electrons in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the strength of chemical bonds. For the target molecule, NBO analysis would help in understanding the delocalization of electrons within the indole (B1671886) ring system and the electronic effects of the methoxy and carboxylic acid substituents.

Non-Linear Optical (NLO) Properties

Computational methods can also be used to predict the Non-Linear Optical (NLO) properties of a molecule. These properties are related to how a material's optical characteristics change in the presence of a strong electric field, such as that from a laser. Calculations of properties like the dipole moment, polarizability, and first-order hyperpolarizability would indicate the potential of this compound for use in NLO applications.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Theoretical explorations into the electronic structure of molecules like this compound often employ sophisticated computational methods to visualize and understand chemical bonding. Among these, the Electron Localization Function (ELF) and the Local Orbital Locator (LOL) are powerful tools that provide intuitive insights into electron pairing and localization. researchgate.netresearchgate.netjussieu.frjussieu.frwikipedia.org

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org In essence, it maps the spatial localization of electrons, allowing chemists to distinguish core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.org Regions of high ELF values, approaching 1, signify areas where electron pairs are highly localized, such as in covalent bonds or as lone pairs on heteroatoms. researchgate.net Conversely, regions with low ELF values indicate areas of delocalized electrons or where the probability of finding a like-spin electron is low. researchgate.net This method provides a "faithful visualization of VSEPR theory in action," offering a clear depiction of a molecule's electronic domains. wikipedia.org

Pharmacological and Biological Activities of 4,5 Dimethoxy 1h Indole 2 Carboxylic Acid Derivatives

Anticancer and Antitumor Research

The potential of 4,5-Dimethoxy-1H-indole-2-carboxylic acid derivatives as anticancer agents has been explored through various studies, focusing on their cytotoxic effects on cancer cell lines, the underlying mechanisms of their action, and their efficacy against drug-resistant cancer cells.

Cytotoxicity Studies against various Cancer Cell Lines

Derivatives of 1H-indole-2-carboxylic acid have demonstrated notable cytotoxic activity against a range of human cancer cell lines. In one study, a series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized to target the 14-3-3η protein for the treatment of liver cancer. One particular derivative, compound C11, exhibited the most potent inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B cells.

While research on a broader range of indole (B1671886) derivatives shows cytotoxic effects, specific data for this compound derivatives against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) is not extensively available in the reviewed literature. For instance, a study on 5-methoxy-1H-indole-2-carboxylic acid derivatives showed cytotoxicity against MCF-7, A549, and HCT cell lines, but this does not directly correspond to the 4,5-dimethoxy substituted compounds.

Table 1: Cytotoxicity of 1H-indole-2-carboxylic acid Derivative C11 against Liver Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Bel-7402 | Not specified in abstract |

| SMMC-7721 | Not specified in abstract |

| SNU-387 | Not specified in abstract |

| Hep G2 | Not specified in abstract |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Antitumor Action

The antitumor effects of 1H-indole-2-carboxylic acid derivatives are attributed to several mechanisms, including the induction of apoptosis and cell cycle arrest. The derivative C11, which targets the 14-3-3η protein, has been shown to be a potent antitumor agent through its ability to induce apoptosis. nih.gov Furthermore, this compound was demonstrated to cause G1-S phase cell cycle arrest in liver cancer cells. nih.gov These findings suggest that derivatives of 1H-indole-2-carboxylic acid can interfere with key cellular processes that are essential for cancer cell proliferation and survival.

Activity against Chemotherapy-Resistant Cell Lines

A significant challenge in cancer treatment is the development of resistance to chemotherapy drugs. Research has shown that derivatives of 1H-indole-2-carboxylic acid may have the potential to overcome this challenge. Compound C11, for example, displayed the best inhibitory activity against the chemotherapy-resistant Bel-7402/5-Fu cell line, indicating its potential efficacy in treating cancers that have become refractory to standard treatments. nih.gov

Antiviral Efficacy

The antiviral properties of indole-2-carboxylic acid derivatives have been investigated, with a particular focus on their ability to inhibit the human immunodeficiency virus type 1 (HIV-1).

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the virus, making it a key target for antiviral drugs. researchgate.netnih.gov Studies have identified indole-2-carboxylic acid as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). researchgate.netnih.gov The mechanism of action involves the indole nucleus chelating with two Mg2+ ions within the active site of the integrase enzyme. researchgate.net

Through structural optimization of the indole-2-carboxylic acid scaffold, a series of derivatives have been synthesized. One such derivative, compound 17a, demonstrated a marked inhibitory effect on integrase with an IC50 value of 3.11 μM. researchgate.net Further optimization led to the development of derivative 20a, which showed a significantly increased integrase inhibitory effect with an IC50 value of 0.13 μM. nih.gov Binding mode analysis revealed that the introduction of a long branch on the C3 position of the indole core enhanced the interaction with a hydrophobic cavity near the active site of the integrase. nih.gov While these studies establish the potential of the indole-2-carboxylic acid core, specific research on 4,5-dimethoxy substituted derivatives in this context is not detailed in the available literature. A review of various methoxy-substituted indoles in the context of HIV-1 inhibition indicated that 4,6-dimethoxy analogs did not produce the expected positive results, suggesting that the positioning of the methoxy (B1213986) groups is critical for activity. nih.gov

Antibacterial and Antimycotic Potentials

The potential of indole-2-carboxylic acid derivatives as antibacterial and antimycotic agents has been an area of active research. Various studies have synthesized and evaluated new ester and amide derivatives of indole-2-carboxylic acid for their in vitro antimicrobial properties. fabad.org.trresearchgate.netnih.govresearchgate.net However, the available scientific literature does not provide specific data on the antibacterial and antimycotic activities of derivatives of this compound. The research in this area has focused on other substituted indole-2-carboxylic acid derivatives.

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory activities. Research into indole-based compounds has highlighted their potential to modulate inflammatory pathways. For instance, certain indole derivatives have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cellular models of inflammation. chemrxiv.orgchemrxiv.org

One area of investigation involves the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. While nonsteroidal anti-inflammatory drugs (NSAIDs) are common COX inhibitors, they can have significant side effects. nih.govtbzmed.ac.ir This has driven the search for new anti-inflammatory agents with improved safety profiles. The indole nucleus is a structural component of some established anti-inflammatory drugs, such as indomethacin. chemrxiv.org

Studies on various indole derivatives have shown a reduction in leukocyte migration and the release of inflammatory mediators in animal models. nih.gov For example, some indole-imidazolidine derivatives have been found to decrease leukocyte migration and the levels of TNF-α and IL-1β. nih.gov Furthermore, the anti-inflammatory effects of certain indole derivatives are linked to the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and COX-2. chemrxiv.orgchemrxiv.org Molecular hybridization, combining an indole ring with other pharmacologically active scaffolds like imidazole[2,1-b]thiazole, has also been explored to create potent anti-inflammatory agents. nih.gov

Neuroprotective and Central Nervous System Applications

The indole scaffold is a key feature in many compounds being investigated for neurodegenerative disorders.

Potential in Stroke and Alzheimer's Disease Models

In the context of ischemic stroke, certain indole derivatives have shown neuroprotective effects. For example, 5-methoxyindole-2-carboxylic acid (MICA) has been studied for its ability to confer cerebral preconditioning against ischemic injury. nih.gov Research in animal models indicated that MICA treatment prior to an induced stroke led to a significant reduction in infarction volume. nih.gov This neuroprotective effect was associated with the modulation of mitochondrial dihydrolipoamide dehydrogenase (DLDH) activity and the upregulation of Nrf2 signaling pathways, which help in cellular defense against oxidative stress. nih.gov However, while MICA supplementation showed improvements in stroke-related impairments in hippocampal long-term potentiation (LTP), it did not significantly reverse motor and cognitive dysfunctions in one study. researchgate.net

In Alzheimer's disease models, indole-based compounds are being explored for their multi-target therapeutic potential. nih.gov This includes their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. Synthetic indole-phenolic compounds have demonstrated the ability to promote the disaggregation of Aβ fragments. nih.gov Furthermore, these compounds exhibit antioxidant properties by counteracting reactive oxygen species (ROS) generated by Aβ peptides and possess metal-chelating properties, particularly for copper ions, which are implicated in Aβ aggregation and oxidative stress. nih.gov Additionally, some indole derivatives have been investigated as cholinesterase inhibitors, which is a current therapeutic strategy for Alzheimer's disease.

G-Protein Coupled Receptor (GPR17) Agonist Activity

The orphan G protein-coupled receptor GPR17 has emerged as a potential drug target for conditions involving myelin repair, such as multiple sclerosis and brain and spinal cord injuries. rsc.orgresearchgate.net Certain indole-2-carboxylic acid derivatives have been identified as agonists for this receptor.

A notable example is 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (MDL29,951), which was characterized as a potent synthetic GPR17 agonist. rsc.orgelsevierpure.com Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these indole derivatives. researchgate.netfigshare.com These studies have shown that substitutions at different positions of the indole ring can significantly impact agonist activity. For instance, while small substituents are tolerated at the 4-position, the 6-position can accommodate larger lipophilic groups. figshare.com Conversely, substitutions at the 1-, 5-, or 7-positions have been found to be detrimental to activity. researchgate.netfigshare.com Through such modifications, several potent and selective GPR17 agonists have been developed. figshare.com

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis. nih.gov Their effects are primarily mediated through the CysLT1 receptor. nih.gov Several marketed drugs, such as montelukast and zafirlukast, are CysLT1 receptor antagonists. nih.govwikipedia.org

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Impact of Substituents on Indole (B1671886) Core (C2, C3, C6, C4, C5) on Biological Activity

C2 Position : The carboxylic acid group at the C2 position is a key feature, often involved in critical hydrogen bonding interactions with target proteins. For instance, the 2-COOH functionality can act as a hydrogen-bond acceptor with specific amino acid residues like arginine in a binding pocket. The C2 position can also be a site for introducing branched or linear alkyl chains, which can modulate selectivity and potency. researchgate.net

C3 Position : While the parent compound has no substituent at C3, this position is a common site for modification in other indole scaffolds. Introducing groups at C3 can profoundly impact activity, and its functionalization is a major focus for medicinal chemists. For example, introducing aryl groups substituted with bromine at the C3 position has shown favorable results in tyrosine kinase inhibition. mdpi.com

C4 and C5 Positions : The methoxy (B1213986) groups at the C4 and C5 positions are defining features of this specific compound. These electron-donating groups influence the electron density of the indole ring system. Modifications at C5, in particular, have been shown to be critical for activity at various receptors. For example, replacing the hydrogen at C5 with a chloro or fluoro group enhances the potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov Conversely, substituting the C5 hydrogen with a nitro group in certain indole series can lead to a drastic decrease in binding affinity for the benzodiazepine (B76468) receptor. mdpi.com

C6 Position : The C6 position is another important site for modification. Functionalization at this position is less common but can yield highly active compounds. Studies on aplysinopsin derivatives revealed that bromination at the C6 position is important for high-affinity and selective binding to human serotonin (B10506) 5-HT2C receptors. nih.gov Research on indole-6-carboxylic acid derivatives has also produced compounds with significant anti-proliferative properties. researchgate.net

| Position | Substituent Type | Observed Effect on Biological Activity | Target Example | Reference |

|---|---|---|---|---|

| C2 | Carboxylic Acid (-COOH) | Acts as a key hydrogen bond acceptor, crucial for binding. | Mcl-1 | |

| C2 | Linear/Branched Alkyl Chains | Modulates selectivity and potency. | Various | researchgate.net |

| C3 | Substituted Aryl Groups | Can enhance inhibitory activity. | Tyrosine Kinases | mdpi.com |

| C5 | Halogens (Cl, F) | Enhances potency. | CB1 Receptor | nih.gov |

| C5 | Nitro (-NO2) | Drastic decrease in binding affinity. | Benzodiazepine Receptor | mdpi.com |

| C6 | Halogen (Br) | Important for high-affinity and selective binding. | Serotonin 5-HT2C Receptor | nih.gov |

Role of Halogenation and Long-Chain Branching in Enhancing Efficacy

Strategic placement of halogens and alkyl chains on the indole scaffold is a powerful tool for modulating pharmacological properties.

Halogenation : The introduction of halogen atoms (F, Cl, Br, I) can significantly enhance binding affinity and selectivity. nih.gov This is due to their ability to alter electronic properties and participate in specific interactions, such as halogen bonding, with the target protein. Halogen bonds, while weaker than traditional hydrogen bonds, can contribute significantly to affinity, with potency increases of up to two orders of magnitude observed in some systems when iodine is substituted for hydrogen. A single bromine substitution at position C5 or C6 of the indole ring has been shown to cause a considerable improvement in the potency of cyclin-dependent kinase inhibitors. nih.gov Similarly, the presence of halogens at the C5 or C7 position can also influence the cytotoxicity of indole derivatives. mdpi.com

| Position | Halogen | Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C5 | Cl, F | Enhanced potency | CB1 Receptor Modulation | nih.gov |

| C5 or C6 | Br | Considerable improvement in potency | CDK1 and CDK5 Inhibition | nih.gov |

| C6 | Br | Important for selective binding | Serotonin 5-HT2C Receptor | nih.gov |

| C5 or C7 | F, Cl, Br | Influences cytotoxicity | Anticancer Activity | mdpi.com |

Long-Chain Branching : Modification of the indole core with alkyl chains, particularly at the N1 and C2 positions, is a key strategy for optimizing activity. The length and branching of these chains can influence how the ligand fits into the binding pocket. For N-1 aminoalkylindoles targeting cannabinoid receptors, high-affinity binding requires an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to seven carbons results in a dramatic loss of affinity, highlighting a specific spatial constraint within the receptor's binding site. nih.gov At the C2 position, catalytic methods can selectively introduce linear or branched alkyl groups, with the choice of directing group on the indole nitrogen determining the outcome. researchgate.net This allows for fine-tuning of the steric bulk at C2 to improve target engagement.

Design Principles for Novel Drug Candidates based on the Indole Scaffold

The indole nucleus is a foundational element in modern drug discovery, and several key principles guide the design of new drug candidates based on this scaffold. mdpi.comnih.gov

Privileged Scaffold Utilization : The indole ring is considered a "privileged scaffold" because its structure is frequently found in compounds that bind to diverse biological targets. researchgate.net Drug design often starts by using the indole core as a template, which can be readily modified with various functional groups to achieve selective binding to a specific target, such as a kinase, G-protein coupled receptor, or enzyme. mdpi.comresearchgate.net

Bioisosteric Replacement and Functional Group Modification : A primary strategy involves the systematic replacement of substituents on the indole ring to improve potency, selectivity, and pharmacokinetic properties. This includes modifying existing functional groups (like the methoxy groups in 4,5-dimethoxy-1H-indole-2-carboxylic acid) or introducing new ones at various positions (C2, C3, C5, C6, etc.) to probe for beneficial interactions with the target.

Structure-Based and Ligand-Based Design : Quantitative structure-activity relationship (QSAR) studies help to statistically correlate structural properties with biological activity, guiding further modifications. nih.govnih.gov When the three-dimensional structure of the target protein is known, structure-based design allows for the rational design of ligands that fit precisely into the binding site, forming optimal interactions.

Hybridization and Scaffolding : This principle involves combining the indole core with other pharmacophores to create hybrid molecules with novel or enhanced activities. For example, linking the indole moiety to other heterocyclic systems like triazoles or oxadiazoles (B1248032) can produce compounds with potent and specific biological effects. chula.ac.th

Correlation between Structural Modifications and Target Binding Affinity

There is often a direct and quantifiable correlation between specific structural changes to the indole scaffold and its binding affinity for a given biological target. These correlations are essential for understanding the molecular interactions that drive ligand recognition and for the rational optimization of lead compounds.

A critical interaction point is the indole nitrogen (N1). For certain benzodiazepine receptor ligands, methylation of the N1-H group leads to complete loss of activity, indicating that the N-H proton acts as an essential hydrogen bond donor for target engagement. mdpi.com

Substitutions on the benzene (B151609) portion of the indole ring also have a profound and predictable impact. In one series of compounds, replacing a hydrogen atom at the C5 position with a nitro group caused binding affinity to plummet from the nanomolar range (Ki = 85-90 nM) to greater than 10,000 nM (Ki > 10 µM). mdpi.com This demonstrates a strong negative steric or electronic effect of the nitro group in that specific binding pocket.

The length of alkyl chains attached to the scaffold can also be finely tuned to maximize affinity. For cannabinoid receptor ligands, modifying the N1-alkyl chain from three to five carbons progressively increases binding affinity, while extending it further to seven carbons drastically reduces it. nih.gov This suggests an optimal-sized hydrophobic pocket that accommodates a pentyl chain most effectively.

| Scaffold Position | Structural Modification | Effect on Binding Affinity (Ki) | Target Receptor | Reference |

|---|---|---|---|---|

| N1 | Methylation of N-H | Complete loss of activity | Benzodiazepine Receptor (BzR) | mdpi.com |

| C5 | H → NO2 | Decrease in affinity (from Ki ~90 nM to >10,000 nM) | Benzodiazepine Receptor (BzR) | mdpi.com |

| N1 | Alkyl chain length (3 carbons) | High affinity (Ki = 5.7 nM) | Cannabinoid Receptor (CB1) | nih.gov |

| N1 | Alkyl chain length (5 carbons) | Optimal affinity (Ki = 1.9 nM) | Cannabinoid Receptor (CB1) | nih.gov |

| N1 | Alkyl chain length (7 carbons) | Dramatic decrease in affinity (Ki = 75.3 nM) | Cannabinoid Receptor (CB1) | nih.gov |

Applications As Building Blocks and Precursors in Chemical Synthesis

Precursors for Eumelanin-Inspired Molecules (e.g., 5,6-dihydroxyindole-2-carboxylic acid)

The biosynthesis of eumelanin, the primary pigment responsible for brown to black coloration in humans, involves the oxidative polymerization of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 5,6-dihydroxyindole (DHI). metu.edu.trmdpi.com Synthetic access to DHICA is crucial for studying the properties of eumelanin and developing related biomaterials. 4,5-Dimethoxy-1H-indole-2-carboxylic acid and its ester derivatives serve as key precursors in multi-step syntheses of DHICA.

One common strategy involves the demethylation of the methoxy (B1213986) groups of a 5,6-dimethoxyindole-2-carboxylate ester to yield the corresponding dihydroxyindole. metu.edu.tr The elaboration of commercially available 5,6-dimethoxy-2-carboxylate ethyl ester provides a ready pathway to DHICA-inspired small molecules. metu.edu.tr This approach allows for the synthesis of various DHICA analogs, which are instrumental in understanding the structure and function of eumelanin. metu.edu.trmdpi.com

The synthesis of these eumelanin precursors can be achieved through various routes, often starting from commercially available benzaldehydes. For instance, 2-bromo-4,5-dimethoxy-benzaldehyde can be converted to the corresponding 5,6-dimethoxyindole-2-carboxylate ester, a direct precursor to DHICA-like molecules. metu.edu.tr

Table 1: Synthetic Routes to Eumelanin Monomer Precursors

| Starting Material | Key Intermediate | Target Molecule |

| 5,6-dimethoxy-2-carboxylate ethyl ester | - | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) |

| 2-bromo-4,5-dimethoxy-benzaldehyde | 5,6-dimethoxyindole-2-carboxylate ester | DHICA-inspired small molecules |

Synthesis of Diverse Heterocyclic Compounds

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and the functional groups of this compound allow for its elaboration into a variety of other heterocyclic systems. Methoxy-activated indoles are known to participate in reactions that lead to the formation of fused heterocyclic rings. researchgate.net

For example, the carboxylic acid group at the 2-position can be converted into other functional groups, such as amides or esters, which can then undergo intramolecular cyclization reactions to form new rings. While specific examples starting directly from this compound are not extensively documented in the provided search results, the general reactivity patterns of indole-2-carboxylic acids suggest their utility in constructing fused systems like pyrimido[5,4-b]indoles. The synthesis of such fused heterocycles often involves the reaction of a functionalized indole with a suitable partner to build the new ring system. researchgate.netmssm.edu

Furthermore, the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring of the indole can influence the regioselectivity of electrophilic substitution and cycloaddition reactions, enabling the synthesis of a diverse array of substituted indole derivatives.

Building Blocks for Organic Semiconductors

The unique electronic properties of the indole ring system make it an attractive building block for the development of organic semiconductors. mdpi.com These materials are of interest for applications in flexible displays, solar cells, and sensors. The ability to functionalize the indole core allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility.

A notable application of a derivative of this compound is in the synthesis of building blocks for organic semiconductors. Specifically, methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate has been synthesized as a novel building block for eumelanin-inspired polyindoles. mdpi.com The introduction of bromine atoms at the 4 and 7 positions provides reactive handles for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the construction of conjugated polymers with extended π-systems, a key requirement for efficient charge transport in organic semiconductors. mdpi.com

Table 2: Functionalized Indole Building Block for Organic Semiconductors

| Precursor Derivative | Functionalization | Application |

| methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate | Bromination at C4 and C7 positions | Synthesis of eumelanin-inspired polyindoles for organic semiconductors |

Construction of Bis-Indole Alkaloids and Related Structures

Bis-indole alkaloids are a class of natural products characterized by the presence of two indole moieties. researchgate.net Many of these compounds exhibit significant biological activities, making them attractive targets for synthetic chemists. Methoxy-activated indoles are valuable precursors in the synthesis of these complex molecules. researchgate.net

The general strategy for the synthesis of bis-indole alkaloids often involves the coupling of two functionalized indole monomers. The methoxy groups on the indole ring can influence the reactivity and regioselectivity of these coupling reactions. While a direct synthesis of a bis-indole alkaloid starting from this compound is not explicitly detailed in the provided search results, the use of methoxy-substituted indoles in the construction of bis-indole systems is a well-established approach. researchgate.net For instance, brominated methoxy-indoles can undergo coupling reactions to form novel bis-indoles. The diverse array of bis-indole ring systems found in nature highlights the importance of versatile indole building blocks in their synthesis. researchgate.net

Advanced Topics and Future Research Directions

Chemoinformatic and Computational Screening for New Applications

Modern drug discovery heavily relies on computational techniques to predict the biological activities of molecules and to identify potential new applications, saving significant time and resources. For 4,5-Dimethoxy-1H-indole-2-carboxylic acid, chemoinformatic and computational screening can illuminate its potential by comparing it to structurally similar compounds with known activities.

Detailed research findings on related indole-2-carboxylic acid derivatives have demonstrated the power of these computational approaches. Molecular docking and molecular dynamics simulations have been used to predict the binding modes of this class of compounds within the active sites of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy. nih.gov Similarly, the binding mode of derivatives designed as HIV-1 integrase inhibitors has been analyzed, showing interactions with Mg²⁺ ions in the enzyme's active site and π-π stacking with viral DNA. nih.gov In other studies, algorithms have been employed to predict the binding of indole (B1671886) derivatives to targets such as fructose-1,6-bisphosphatase (FBPase), an enzyme relevant to diabetes. researchgate.net

Future research on this compound should involve:

Virtual Screening: Docking the compound against a large library of known protein structures to identify potential new biological targets.

Pharmacophore Modeling: Building models based on the known active ligands of various targets (e.g., kinases, G-protein coupled receptors) to see if the compound fits these models.

Structure-Activity Relationship (SAR) Studies: Computationally designing and evaluating new derivatives of this compound to predict how modifications to its structure would affect its activity against identified targets.

| Computational Method | Target Enzyme/Protein | Investigated Indole Derivative Class | Potential Application |

| Molecular Docking & Dynamics | IDO1/TDO | Indole-2-carboxylic acid derivatives | Cancer Immunotherapy nih.gov |

| Binding Mode Analysis | HIV-1 Integrase | Indole-2-carboxylic acid derivatives | Antiviral (HIV) nih.gov |

| CDOCKER Algorithm | Fructose-1,6-bisphosphatase | 7-nitro-1H-indole-2-carboxylic acid derivatives | Antidiabetic researchgate.net |

| Molecular Docking | 14-3-3η protein | 1H-indole-2-carboxylic acid derivatives | Liver Cancer nih.gov |

Optimization of Production Methods (e.g., microbial fermentation for natural metabolites)

While many indole derivatives are produced via chemical synthesis, biological production methods such as microbial fermentation offer a potentially more sustainable and scalable alternative, particularly for compounds that may be natural metabolites. chim.itresearchgate.netresearchgate.net Research into a structurally related compound, 6-methoxy-1H-Indole-2-carboxylic acid (MICA), has demonstrated the feasibility of this approach. nih.gov

A study successfully identified and optimized the production of MICA from the bacterium Bacillus toyonensis. nih.gov Using Response Surface Methodology (RSM) with a face-centered central composite design, researchers optimized key nutritional and environmental factors. nih.gov The optimal conditions identified were a medium containing 5 g/L of starch and 5 g/L of peptone, with an agitation rate of 150 rpm, a pH of 6, and a temperature of 40 °C. This optimization led to a significant 3.49-fold increase in the production of the antifungal metabolite. nih.gov

Future research directions for this compound could involve:

Screening Microbial Strains: Searching for natural or engineered microorganisms capable of producing the target compound or its precursors.

Metabolic Engineering: Modifying the genetic pathways of a host organism (like E. coli or Saccharomyces cerevisiae) to produce the compound from simple feedstocks.

Process Optimization: Applying statistical methods like RSM to optimize fermentation conditions (e.g., media composition, pH, temperature, aeration) to maximize yield, mirroring the success seen with MICA. nih.gov

| Parameter | Optimized Value for MICA Production | Result |

| Carbon Source | Starch (5 g/L) | \multirow{5}{*}{3.49-fold increase in production nih.gov} |

| Nitrogen Source | Peptone (5 g/L) | |

| Agitation | 150 rpm | |

| pH | 6 | |

| Temperature | 40 °C |

Investigation of Decarboxylation Pathways and Control

The carboxylic acid group at the 2-position of the indole ring is a key functional group, but it can also be a site of chemical instability. Decarboxylation, the loss of the carboxyl group as carbon dioxide, is a known reaction pathway for indole-2-carboxylic acids. acs.org Understanding and controlling this process is crucial for both the synthesis and the application of these compounds.

This reaction can be either a challenge or an opportunity. Uncontrolled decarboxylation can lead to the degradation of the final product, reducing yield and purity. However, decarboxylation can also be harnessed as a strategic step in synthesis. For example, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has been developed to efficiently synthesize N-aryl indoles, which are biologically important molecules. organic-chemistry.org This method proceeds in the presence of a Cu₂O catalyst to give high yields. organic-chemistry.org Other studies have focused on developing improved, metal-free procedures for decarboxylation, highlighting the importance of this transformation in organic synthesis. acs.orgresearchgate.net

Future research should focus on:

Stability Studies: Quantifying the rate of decarboxylation of this compound under various conditions (pH, temperature, solvents, presence of catalysts) to establish its shelf-life and processing limitations.

Mechanism Elucidation: Using kinetic and computational studies to understand the precise mechanism of decarboxylation for this specific dimethoxy-substituted derivative.

Controlled Synthetic Applications: Exploring the use of this compound in controlled decarboxylative coupling reactions to create novel and complex indole derivatives.

Exploration of Additional Biological Targets and Mechanisms of Action

The broad therapeutic potential of the indole-2-carboxylic acid scaffold suggests that this compound is a prime candidate for screening against a wide array of biological targets. Derivatives have shown promise in numerous therapeutic areas, indicating that the core structure is a privileged scaffold for interacting with various biological systems.

Extensive research has identified several key targets for this class of compounds:

Cancer: Derivatives have been developed as dual inhibitors of IDO1 and TDO for immunotherapy and as inhibitors of 14-3-3η protein for treating liver cancer. nih.govnih.govsci-hub.se Others have been investigated as dual inhibitors of EGFR/CDK2. nih.gov

Infectious Diseases: The scaffold is the basis for potent inhibitors of HIV-1 integrase and has shown activity against Mycobacterium tuberculosis. nih.govnih.gov

Metabolic Diseases: Certain derivatives act as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. researchgate.net

Neurological and Inflammatory Disorders: Some indole-2-carboxamides are known to act as cannabinoid receptor ligands. nih.gov

Given these precedents, future research should involve systematically screening this compound and its simple derivatives against these and other target families. A comprehensive approach would include phenotypic screening to identify effects on cell lines (e.g., cancer, immune cells) followed by target deconvolution to identify the specific proteins and pathways involved.

| Therapeutic Area | Biological Target/Mechanism | Reference Compound Class |

| Cancer | IDO1/TDO dual inhibition | 6-acetamido-indole-2-carboxylic acid derivatives nih.gov |

| Cancer | 14-3-3η protein inhibition | 1H-indole-2-carboxylic acid derivatives nih.gov |

| Cancer | EGFR/CDK2 dual inhibition | Indole-2-carboxamide derivatives nih.gov |

| Viral Infections | HIV-1 Integrase inhibition | Indole-2-carboxylic acid derivatives nih.gov |

| Bacterial Infections | Mycobacterium tuberculosis growth inhibition | N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide nih.gov |

| Metabolic Disease | Fructose-1,6-bisphosphatase allosteric inhibition | 7-nitro-1H-indole-2-carboxylic acid derivatives researchgate.net |

| Inflammation/Neurology | Cannabinoid receptor (CB₂) agonism | Indole-2-carboxamide derivatives nih.gov |

常见问题

Basic: What synthetic routes are commonly employed for 4,5-Dimethoxy-1H-indole-2-carboxylic acid?

Answer:

The compound can be synthesized via condensation reactions using indole precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with methoxy-substituted reagents. A typical protocol involves refluxing with acetic acid (AcOH) and catalysts under controlled conditions. Reaction optimization may include adjusting molar ratios, temperature, and reflux duration to improve yields .

Basic: What safety precautions are recommended when handling this compound?

Answer:

Researchers should wear full protective gear (gloves, lab coat, goggles) and use respiratory protection (e.g., P95 filters) in poorly ventilated areas. Avoid skin contact and environmental release. Consult safety data sheets (SDS) for emergency measures, and store in airtight containers away from incompatible materials .

Basic: How is the compound characterized for purity and structural confirmation?

Answer:

Standard analytical methods include:

- HPLC : To assess purity using gradient elution.

- NMR (1H, 13C, 2D techniques like HSQC/HMBC): To resolve methoxy and indole proton assignments.

- Mass Spectrometry : For molecular weight confirmation.

Cross-validation with melting point analysis (if available) is advised .

Basic: What storage conditions ensure stability?

Answer:

Store at -20°C in dark, moisture-free environments. Use desiccants to prevent hydrolysis. Stability testing under varying temperatures and humidity is recommended to establish shelf life .

Basic: What are its known physicochemical properties?

Answer:

While specific data for this compound is limited in literature, analogs (e.g., indole-2-carboxylic acid derivatives) suggest:

- Melting Point : ~200–250°C (similar to indole-5-carboxylic acid derivatives).

- Solubility : Likely sparingly soluble in water, soluble in polar aprotic solvents (DMF, DMSO).

Empirical determination via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is advised .

Advanced: How can researchers resolve low yields in synthesis?

Answer:

Optimize reaction parameters:

- Catalyst Screening : Test bases (e.g., sodium acetate) or Lewis acids.

- Reagent Stoichiometry : Adjust molar ratios of aldehyde and amine precursors.

- Solvent Selection : Replace AcOH with toluene/DMF for better reflux control.

Monitor reaction progress via TLC or LC-MS to identify intermediates .